REACTION_SMILES
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[C:21].[CH3:19][OH:20].[Cl:1][c:2]1[nH:3][c:4](-[c:12]2[c:13]([F:18])[cH:14][cH:15][cH:16][cH:17]2)[c:5]([CH3:11])[c:6]1[C:7](=[O:8])[O:9][CH3:10].[Pd:22]>>[cH:2]1[nH:3][c:4](-[c:12]2[c:13]([F:18])[cH:14][cH:15][cH:16][cH:17]2)[c:5]([CH3:11])[c:6]1[C:7](=[O:8])[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)c1c(Cl)[nH]c(-c2ccccc2F)c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(Cl)[nH]c(-c2ccccc2F)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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COC(=O)c1c[nH]c(-c2ccccc2F)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |